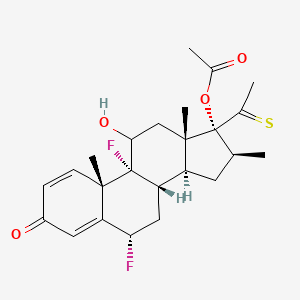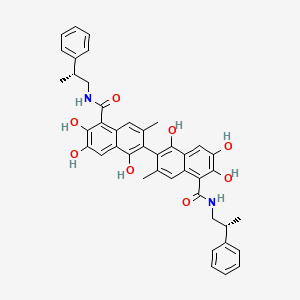
サブトクラックス
説明
サプトクラックスは、BI-97C1としても知られており、B細胞リンパ腫2(BCL-2)ファミリータンパク質の強力な阻害剤です。これらのタンパク質は、アポトーシス(プログラムされた細胞死)の過程を調節する上で重要な役割を果たしています。サプトクラックスは、BCL-2ファミリー内の複数の抗アポトーシスタンパク質(BCL-2、BCL-xL、MCL-1、BFL-1など)を標的とすることで、さまざまな癌の種類における薬剤耐性を克服する可能性を示しています .
科学的研究の応用
サプトクラックスは、次のような幅広い科学研究における応用があります。
癌研究: サプトクラックスは、乳がん、前立腺がん、肺がんを含むさまざまな癌細胞株に対して、有意な細胞毒性を示しています。 .
アポトーシス研究: サプトクラックスは、アポトーシスのメカニズムと、細胞死の調節におけるBCL-2ファミリータンパク質の役割を研究するために使用されます.
薬剤開発: サプトクラックスは、BCL-2ファミリータンパク質を標的とする新しい抗がん剤の開発におけるリード化合物として役立ちます.
作用機序
サプトクラックスは、BCL-2ファミリータンパク質の天然のアンタゴニストであるBH3-onlyタンパク質を模倣することによってその効果を発揮します。抗アポトーシスBCL-2ファミリータンパク質の疎水性溝に結合することにより、サプトクラックスはBAXやBAKなどのプロアポトーシスタンパク質を置換します。この置換は、カスパーゼの活性化を引き起こし、アポトーシスにつながります。サプトクラックスは、Bax、Bim、PUMA、survivinなどのさまざまなアポトーシス関連タンパク質の発現も調節します .
類似の化合物:
アポゴシポロン: ゴシポールの誘導体であるアポゴシポロンは、サプトクラックスの前駆体であり、BCL-2ファミリータンパク質も標的としています。
ABT-737: BCL-2とBCL-xLの強力な阻害剤であるABT-737は、癌研究で使用されていますが、MCL-1を標的としません。
ナビトクラックス: ABT-737と同様に、ナビトクラックスはBCL-2とBCL-xLを標的としますが、MCL-1に対する活性は限られています.
サプトクラックスの独自性: サプトクラックスは、BCL-2、BCL-xL、MCL-1、BFL-1など、BCL-2ファミリー内の複数の抗アポトーシスタンパク質を標的とする能力においてユニークです。この広域スペクトル活性により、さまざまな癌の種類における薬剤耐性を克服する上で特に有効です .
生化学分析
Biochemical Properties
Sabutoclax interacts with several enzymes and proteins, particularly the Bcl-2 family proteins Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 . It has a high binding affinity to Bcl-xL, with a Kd value of 0.11μM . The nature of these interactions is inhibitory, with Sabutoclax effectively blocking the anti-apoptotic functions of these proteins .
Cellular Effects
Sabutoclax has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of BP3 B cell lymphoma cells, as well as PC3 prostate and H460 lung cancer cells . Sabutoclax influences cell function by inducing apoptosis, particularly in cancer cells . It also impacts cell signaling pathways, specifically the PI3K/Akt pathway .
Molecular Mechanism
Sabutoclax exerts its effects at the molecular level primarily through its inhibitory interactions with the Bcl-2 family proteins . By blocking these proteins, Sabutoclax disrupts their anti-apoptotic functions, leading to induced apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sabutoclax have been observed to change over time. It has been shown to reduce tumor size significantly in mice bearing M2182 cancer xenografts
Dosage Effects in Animal Models
The effects of Sabutoclax vary with different dosages in animal models. At a dose of 5 mg/kg, Sabutoclax induced near-complete tumor growth suppression . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.
Metabolic Pathways
It is known to interact with the PI3K/Akt signaling pathway .
Transport and Distribution
The transport and distribution of Sabutoclax within cells and tissues are not fully documented. It is known to be delivered by intravenous injection in animal models .
Subcellular Localization
The subcellular localization of Sabutoclax and its effects on activity or function are not fully documented. It is known to induce apoptosis, suggesting it interacts with components of the apoptotic pathway within the cell .
準備方法
合成経路と反応条件: サプトクラックスは、アポゴシポロンの誘導体化を含む一連の化学反応によって合成されます。合成は通常、以下の手順が含まれます。
コア構造の形成: サプトクラックスのコア構造は、一連の縮合反応によって形成されます。
官能基化: コア構造はその後、さまざまな置換基で官能基化され、BCL-2ファミリータンパク質に対する結合親和性と選択性を高めます。
工業的生産方法: サプトクラックスの工業的生産には、上記の合成経路のスケールアップが含まれます。このプロセスは、コスト効率を維持しながら、高収率と高純度を確保するために最適化されています。この化合物は通常、粉末として供給され、安定性を維持するために-20°Cで保管されます .
3. 化学反応解析
反応の種類: サプトクラックスは、次のようなさまざまな化学反応を受けます。
酸化: サプトクラックスは酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は、サプトクラックスの官能基を修飾し、その活性を変化させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなサプトクラックス誘導体が含まれます。これらの誘導体は、BCL-2ファミリータンパク質に対する結合親和性と選択性が異なる場合があります .
化学反応の分析
Types of Reactions: Sabutoclax undergoes various chemical reactions, including:
Oxidation: Sabutoclax can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on sabutoclax, altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of sabutoclax with modified functional groups. These derivatives can have different binding affinities and selectivities for BCL-2 family proteins .
類似化合物との比較
Apogossypolone: A derivative of gossypol, apogossypolone is the precursor to sabutoclax and also targets BCL-2 family proteins.
ABT-737: A potent inhibitor of BCL-2 and BCL-xL, ABT-737 is used in cancer research but does not target MCL-1.
Navitoclax: Similar to ABT-737, navitoclax targets BCL-2 and BCL-xL but has limited activity against MCL-1.
Uniqueness of Sabutoclax: Sabutoclax is unique in its ability to target multiple anti-apoptotic proteins within the BCL-2 family, including BCL-2, BCL-xL, MCL-1, and BFL-1. This broad-spectrum activity makes it particularly effective in overcoming drug resistance in various cancer types .
特性
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153724 | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228108-65-3 | |
| Record name | Sabutoclax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABUTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


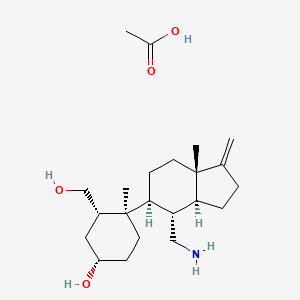
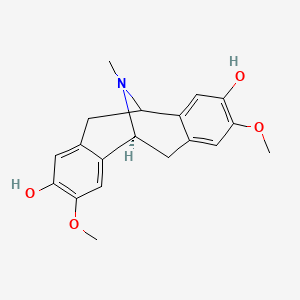
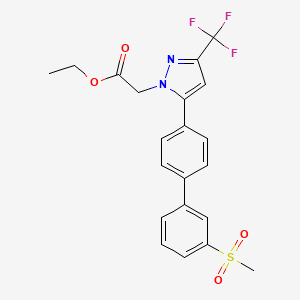
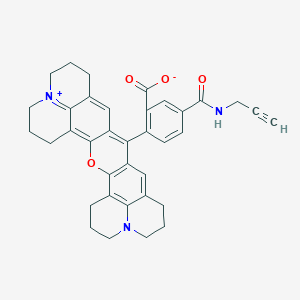
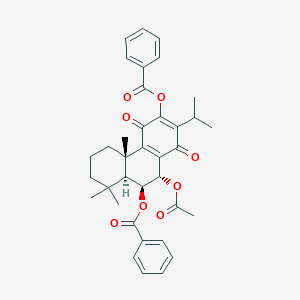
![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
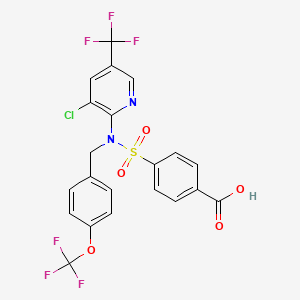
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)

